molecular formula C17H17NO4 B3025027 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid CAS No. 1104074-27-2

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Cat. No. B3025027
CAS RN: 1104074-27-2
M. Wt: 299.32 g/mol
InChI Key: MVTWFXVAKOPKBF-UHFFFAOYSA-N
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Description

The compound “2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid” is a chemical compound with a molecular formula of C15H13NO4 . It is related to another compound “2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N,N-diethyl-N-methylethanaminium” which has a molecular formula of C15H25N2O2 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H13NO4 . The compound contains an isoindole group, which is a type of heterocycle. It also contains a carboxylic acid group (COOH), which is a common functional group in organic chemistry .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.371 Da . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Antioxidant Properties and Therapeutic Potential

Caffeic acid (CA) and related phenylpropanoic acids, which share some structural similarities with the compound , are known for their potent antioxidant properties. These compounds are involved in a variety of pharmacological effects, ranging from anti-inflammatory to anticancer effects. Studies have demonstrated that CA, including its derivatives such as chlorogenic acid (CGA) and caffeic acid phenethyl ester (CAPE), exhibits profound effects in the brain. This includes protection from toxicity induced by various agents and experimental models of Alzheimer's disease, highlighting their potential therapeutic applications in neurodegenerative disorders (Habtemariam, 2017).

Hydroxycinnamates' Antioxidant and Biological Activities

Hydroxycinnamates, another group of plant phenylpropanoids, exhibit significant in vitro and in vivo antioxidant activities. Compounds like ferulic, coumaric, caffeic, and sinapic acids and their derivatives are found in various food groups and have been shown to possess a range of biological activities. These include scavenging different types of radicals and acting as chain-breaking antioxidants. Such properties suggest the potential use of hydroxycinnamates in disease risk reduction and health promotion, possibly related to the structural features and biological activities of the compound (Shahidi & Chandrasekara, 2010).

Chemical Properties and Biological Significance

The chemical properties of compounds like caffeic and ferulic acids in biological systems have significant implications in cancer therapy. These phenolic acids prevent the production of reactive oxygen species (ROS), which are associated with cellular damage and the development of diseases such as cancer. The biological efficacy of these compounds is closely linked to their chemical structure, which may also be relevant to the compound of interest, suggesting potential avenues for research in cancer therapy (Damasceno et al., 2017).

properties

IUPAC Name

2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-7,12-14H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTWFXVAKOPKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
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2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 3
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2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 4
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2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 5
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2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

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